![molecular formula C13H9FN4S B2467569 5-(3-Fluoropyridin-4-yl)-4-pyridin-3-yl-1,3-thiazol-2-amine CAS No. 2248392-70-1](/img/structure/B2467569.png)
5-(3-Fluoropyridin-4-yl)-4-pyridin-3-yl-1,3-thiazol-2-amine
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Overview
Description
The compound is a complex organic molecule that includes a thiazole ring (a type of heterocycle), pyridine rings (another type of heterocycle), and a fluorine atom . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties .
Synthesis Analysis
Fluoropyridines can be synthesized through various methods . For instance, N-Fluoropyridinium salts are efficient precursors in the synthesis of substituted 2-fluoropyridines .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties .Scientific Research Applications
- 18F-Substituted Pyridines : EN300-6488232 could be a precursor for synthesizing 18F-labeled pyridines. These radiolabeled compounds are valuable for positron emission tomography (PET) imaging in various biological applications .
- Fluorinated Agrochemicals : Incorporating fluorine atoms into lead structures often enhances the properties of agrochemicals. EN300-6488232 could be modified to create new, more effective pesticides or herbicides .
- Baltz-Schiemann Reaction : The synthesis of 2-amino-5-fluoropyridine (a precursor to EN300-6488232) involves this reaction. Understanding its reactivity can guide further synthetic pathways .
Radiochemistry and Imaging
Materials Science and Agrochemicals
Organic Synthesis and Chemical Reactions
Future Directions
properties
IUPAC Name |
5-(3-fluoropyridin-4-yl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4S/c14-10-7-17-5-3-9(10)12-11(18-13(15)19-12)8-2-1-4-16-6-8/h1-7H,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWHLYLZZLDMGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(SC(=N2)N)C3=C(C=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoropyridin-4-yl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
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